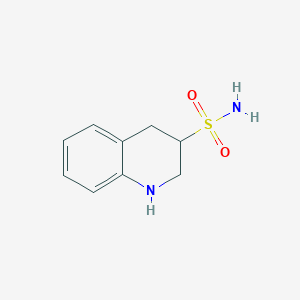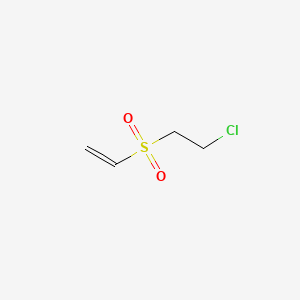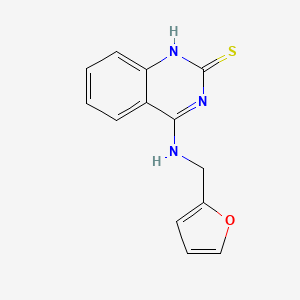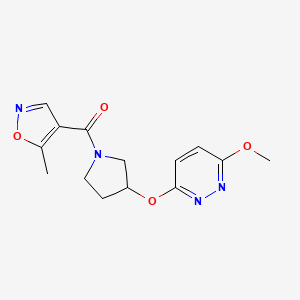
1,2,3,4-Tetrahydroquinoline-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydroquinoline-3-sulfonamide is a chemical compound with the CAS Number: 1909337-28-5 . It has a molecular weight of 212.27 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The saturated part of the 1,2,3,4-tetrahydroquinoline molecule allows for the possibility of multiple conformers’ existence . High-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations, has been used to determine the precise molecular structures of the conformers of similar compounds .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a melting point of 177-178 degrees Celsius .Applications De Recherche Scientifique
Microwave-assisted Synthesis and Biological Evaluation
Microwave-assisted synthesis offers an eco-friendly method for producing 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives. These compounds have been evaluated for their biological activities, showing significant results in in vitro inhibition of albumin denaturation, antioxidant, antitryptic, and antibacterial activities. The study indicates the potential of these compounds for further exploration in medicinal chemistry due to their broad spectrum of biological activities (Manolov, Ivanov, & Bojilov, 2021).
Radical Cyclizations and Polycyclic Imines Formation
Radical cyclizations of cyclic ene sulfonamides lead to the formation of stable bicyclic and tricyclic imines, showing the synthetic versatility of sulfonamide derivatives in creating complex molecular architectures. This methodology provides access to fused and spirocyclic imines with diverse ring sizes, highlighting the utility of sulfonamide derivatives in synthetic organic chemistry (Zhang, Hay, Geib, & Curran, 2013).
Synthesis of Sulfonamide Derived Tetrahydroquinazoline
The synthesis of sulfonamide-derived tetrahydroquinazoline heterocyclic rings through intramolecular cyclization reaction demonstrates the creation of new molecules containing both tetrahydroquinazoline and sulfonamide moieties. These compounds have been synthesized to serve as potent inhibitors of various enzymes or proteins responsible for diseases, showcasing the therapeutic potential of sulfonamide derivatives in drug discovery (Banerji, Chatterjee, Bera, & Siddique, 2014).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been found to target theCDK5/p25 complex and RORγ , which are involved in neurodegenerative diseases and prostate cancer, respectively .
Mode of Action
For instance, related compounds have been found to inhibit the CDK5/p25 complex, leading to a reduction in the hyperphosphorylation of tau . In the case of RORγ, certain derivatives act as inverse agonists, inhibiting the transcriptional activity of RORγ .
Biochemical Pathways
Based on the targets of similar compounds, it can be inferred that this compound may affect pathways related to tau protein phosphorylation and the th17/il-17 pathway .
Pharmacokinetics
A related compound, tetrahydroquinoline (thq), has been studied in an animal model following intravenous (iv) and oral (po) administration . The ADME properties of 1,2,3,4-Tetrahydroquinoline-3-sulfonamide and their impact on bioavailability would need further investigation.
Result of Action
Similar compounds have been found to inhibit the proliferation of certain cancer cells . More research is needed to fully understand the effects of this compound.
Action Environment
It’s worth noting that the compound is a powder at room temperature , which could potentially influence its stability and efficacy.
Propriétés
IUPAC Name |
1,2,3,4-tetrahydroquinoline-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c10-14(12,13)8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8,11H,5-6H2,(H2,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDAOMQBGOSLKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC2=CC=CC=C21)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1909337-28-5 |
Source


|
| Record name | 1,2,3,4-tetrahydroquinoline-3-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-ethoxy-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-methylbenzenesulfonamide](/img/structure/B2886704.png)
![2-(4-(isopropylthio)phenyl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2886706.png)

![7-(4-chlorophenyl)-1-methyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2886708.png)


![N-benzyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2886711.png)
![4-methyl-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline](/img/structure/B2886712.png)

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4-diethoxybenzoate](/img/structure/B2886715.png)
![5-[(4-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B2886717.png)

